molecular formula C11H15NO4 B3004911 2-(1,3-Benzodioxol-5-ylamino)-1,4-butanediol CAS No. 329695-73-0

2-(1,3-Benzodioxol-5-ylamino)-1,4-butanediol

Cat. No.: B3004911
CAS No.: 329695-73-0
M. Wt: 225.244
InChI Key: DEXWYVRNRHWWOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Benzodioxol-5-ylamino)-1,4-butanediol is an organic compound that features a benzodioxole ring attached to an amino group and a butanediol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-ylamino)-1,4-butanediol typically involves the reaction of 1,3-benzodioxole with an appropriate amine and butanediol. One common method involves the use of a palladium-catalyzed C-N cross-coupling reaction . The reaction conditions often include the use of a base such as cesium carbonate and a ligand like BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) to facilitate the coupling process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-ylamino)-1,4-butanediol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

2-(1,3-Benzodioxol-5-ylamino)-1,4-butanediol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-ylamino)-1,4-butanediol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways that are crucial for cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)-2-aminoethanol: Similar structure but with a shorter carbon chain.

    2-(1,3-Benzodioxol-5-ylamino)ethanol: Another related compound with a different functional group.

Uniqueness

2-(1,3-Benzodioxol-5-ylamino)-1,4-butanediol is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

2-(1,3-benzodioxol-5-ylamino)butane-1,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c13-4-3-9(6-14)12-8-1-2-10-11(5-8)16-7-15-10/h1-2,5,9,12-14H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXWYVRNRHWWOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(CCO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.